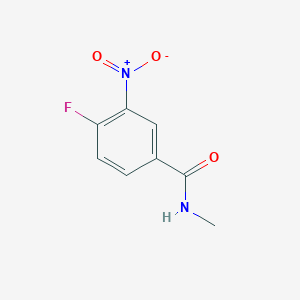

4-fluoro-N-methyl-3-nitrobenzamide

概要

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of this compound would likely exhibit similar characteristics, affecting its interactions and biological activity.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in this compound could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in this compound could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.

科学的研究の応用

Synthesis and Chemical Properties

Convenient Synthesis

A study by Xu, Xu, and Zhu (2013) describes a concise synthesis method for related compounds, indicating the chemical pathways and potential for efficient production of 4-fluoro-N-methyl-3-nitrobenzamide derivatives (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).

Fluorescence Emission Variations

Phukan, Goswami, and Baruah (2015) explored the fluorescence emissions of various N-(methylthiazol-2-yl)nitrobenzamide isomers, showing selective reduction upon interaction with certain metal ions. This indicates the potential of this compound in fluorescence-based applications (Nithi Phukan, Abir Goswami, & J. Baruah, 2015).

Applications in Imaging and Receptor Studies

PET Imaging Ligand Development

Yamasaki et al. (2011) synthesized a derivative for PET imaging targeting metabotropic glutamate receptor subtype 1. This suggests potential applications of this compound derivatives in PET imaging (Tomoteru Yamasaki et al., 2011).

σ Receptor Radioligand

Shiue et al. (1997) explored derivatives of this compound as potential ligands for PET imaging of σ receptors, indicating its utility in neuroimaging and receptor studies (C. Shiue et al., 1997).

Chemical Reactions and Interactions

- Crystal Engineering: Saha, Nangia, and Jaskólski (2005) discussed the formation of molecular tapes and interactions in crystals involving compounds like 4-nitrobenzamide, indicating potential uses in crystal engineering and design (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Anticancer and Antimicrobial Potential

- Anticancer Activity: Thimmegowda et al. (2008) synthesized and evaluated derivatives as inhibitors of breast cancer cell proliferation, suggesting potential therapeutic applications in oncology (N. R. Thimmegowda et al., 2008).

2

Antimycobacterial Activity

Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including those related to this compound, with considerable in vitro antitubercular activity. This highlights its potential in developing antimicrobial agents (Hongjiang Wang et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-fluoro-N-methyl-3-nitrobenzamide are currently unknown

Pharmacokinetics

The pharmacokinetic properties of this compound have been partially characterized . The compound has a high gastrointestinal absorption and a low skin permeation rate . The compound is very soluble in water .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption, distribution, metabolism, and excretion of the compound .

特性

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYDUQSOZFFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

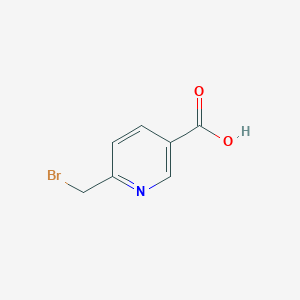

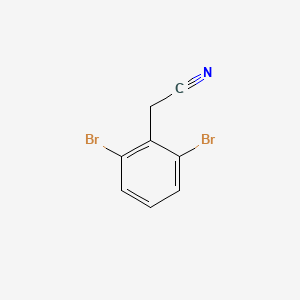

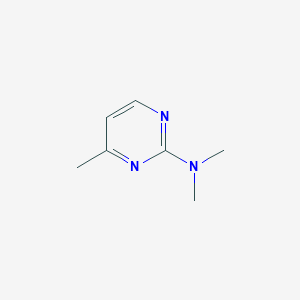

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

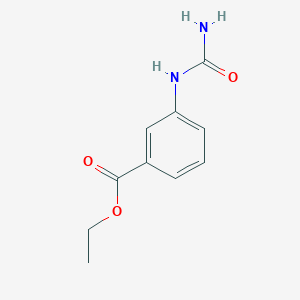

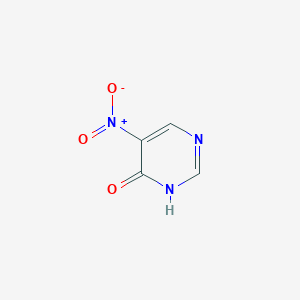

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)